Tos-PEG6-CH2CO2tBu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

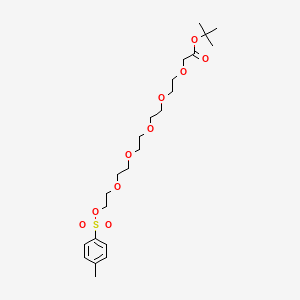

Tos-PEG6-CH2CO2tBu is a derivative of polyethylene glycol (PEG) that has been modified with a tosyl group and a tert-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The tert-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG6-CH2CO2tBu typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor to introduce the polyethylene glycol chain.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Tos-PEG6-CH2CO2tBu undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group is a very good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

Deprotection: The tert-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group

Major Products Formed

Nucleophilic Substitution: The major products are the substituted PEG derivatives where the tosyl group has been replaced by the nucleophile.

Deprotection: The major product is the free carboxylic acid derivative of PEG

Wissenschaftliche Forschungsanwendungen

Tos-PEG6-CH2CO2tBu has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance hydrophilicity.

Biology: Employed in the conjugation of biomolecules such as proteins and peptides to improve their solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the bioavailability and reduce the immunogenicity of therapeutic agents.

Industry: Applied in the production of advanced materials and coatings with improved properties

Wirkmechanismus

The mechanism of action of Tos-PEG6-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions due to the presence of the tosyl group. The hydrophilic PEG spacer increases solubility, while the tert-butyl ester can be deprotected to yield a reactive carboxylic acid group. These properties make it a versatile compound for various chemical modifications and conjugations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tos-PEG4-CH2CO2tBu: A shorter PEG chain variant with similar reactivity but different solubility properties.

Tos-PEG8-CH2CO2tBu: A longer PEG chain variant with enhanced solubility and flexibility.

Tos-PEG6-CH2CO2H: The free acid form of Tos-PEG6-CH2CO2tBu, which lacks the tert-butyl protecting group

Uniqueness

This compound is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. The presence of both the tosyl group and the tert-butyl ester allows for versatile chemical modifications and conjugations, making it a valuable tool in various scientific and industrial applications .

Biologische Aktivität

Tos-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) linker that incorporates a tosyl group and a t-butyl ester. This compound has garnered interest in bioconjugation and drug delivery due to its unique chemical properties, which enhance aqueous solubility and facilitate conjugation with biomolecules. This article delves into the biological activity of this compound, emphasizing its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C23H38O10S . The compound features:

- Tosyl Group : A good leaving group that enhances nucleophilic substitution reactions.

- t-Butyl Ester : Protects the carboxyl group, which can be deprotected under acidic conditions to form a free acid.

- PEG Spacer : Increases solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound primarily revolves around its role as a linker in bioconjugation processes. The PEG spacer allows for increased flexibility and solubility, while the tosyl group facilitates the attachment of various biomolecules through nucleophilic substitution reactions.

Key Mechanisms:

- Bioconjugation : The compound can conjugate with terminal amino groups of proteins or peptides via amide coupling reactions, enhancing the stability and solubility of the resulting conjugates.

- Drug Delivery : The hydrophilic nature of the PEG component aids in improving the pharmacokinetic properties of drugs when linked to this compound.

Applications in Research

This compound is utilized extensively in various fields, including:

- Antibody-drug Conjugates (ADCs) : Enhances the therapeutic efficacy by linking cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells.

- Protein Labeling : Facilitates the labeling of proteins for imaging and tracking in cellular studies.

- Surface Modification : Improves biocompatibility and reduces non-specific binding in biosensors and medical devices.

Case Studies

Several studies have highlighted the effectiveness of this compound in different applications:

Study 1: Antibody-drug Conjugate Development

A study demonstrated that linking a potent cytotoxic agent to an antibody via this compound resulted in enhanced anti-tumor activity compared to unconjugated drugs. The PEG spacer improved solubility and reduced immunogenicity, leading to better therapeutic outcomes .

Study 2: Protein Conjugation for Imaging

In another study, researchers used this compound to conjugate fluorescent dyes to proteins for real-time imaging in live cells. The study showed that the conjugated proteins retained their biological activity while providing clear imaging results .

Research Findings

Research indicates that compounds like this compound can significantly enhance the pharmacological properties of drugs through improved solubility and targeted delivery. The use of PEG linkers has been associated with reduced toxicity and enhanced efficacy in various therapeutic applications.

| Property | Description |

|---|---|

| Molecular Weight | 478.62 g/mol |

| Solubility | Highly soluble in aqueous solutions due to PEG component |

| Reactivity | Active tosyl group facilitates nucleophilic substitution |

| Bioconjugation Efficiency | High efficiency in linking biomolecules without loss of function |

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURYEYDXOMEIFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.